molecular formula C15H18ClN3O B1451793 (2R,3S)-cyproconazole CAS No. 94361-07-6

(2R,3S)-cyproconazole

Cat. No.: B1451793
CAS No.: 94361-07-6
M. Wt: 291.77 g/mol
InChI Key: UFNOUKDBUJZYDE-XHDPSFHLSA-N
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Description

(2R,3S)-cyproconazole is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Scientific Research Applications

(2R,3S)-cyproconazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying stereoselective reactions and chiral synthesis.

    Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Explored for potential therapeutic applications in treating fungal infections.

    Industry: Utilized in the development of new fungicides and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-cyproconazole involves several steps, including the preparation of key intermediates and their subsequent transformation into the final product. One common method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization to form oxazolidin-2-one derivatives. These derivatives are then subjected to ring-opening reactions to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing production costs. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-cyproconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

(2R,3S)-cyproconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition disrupts membrane integrity, leading to fungal cell death. The molecular targets and pathways involved include the binding of this compound to the heme group of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-cyproconazole: Another stereoisomer of cyproconazole with similar antifungal properties but different stereochemistry.

    Tebuconazole: A triazole fungicide with a similar mechanism of action but different chemical structure.

    Propiconazole: Another triazole fungicide with a broader spectrum of activity.

Uniqueness

(2R,3S)-cyproconazole is unique due to its specific stereochemistry, which contributes to its high selectivity and potency against fungal pathogens. Its ability to inhibit ergosterol biosynthesis with high specificity makes it a valuable tool in both agricultural and scientific research .

Properties

IUPAC Name

(2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOUKDBUJZYDE-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872883, DTXSID00872885
Record name (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-(-)-Cyproconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94361-07-6, 138604-75-8
Record name rel-(αS)-α-(4-Chlorophenyl)-α-[(1R)-1-cyclopropylethyl]-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94361-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-(-)-Cyproconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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